Integrin Antagonist Potency of the 4-Oxo-Piperazine Scaffold: Class-Level Benchmark
The 4-oxo-(piperazin-1-yl)butyric acid core, which defines CAS 899964-63-7, has been validated as an Arg-mimetic in RGD-based fibrinogen receptor antagonists. A series of analogs built on this exact scaffold achieved in vitro antiaggregatory IC₅₀ values spanning 10⁻⁷ to 10⁻⁹ M (100–1 nM) [1]. This establishes a performance baseline for the compound class that is directly relevant to the target compound; the 2,4-dimethoxyphenyl carbamoyl moiety is positioned to further modulate this activity.
| Evidence Dimension | In vitro platelet aggregation inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; compound embodies the identical Arg-mimetic core scaffold |
| Comparator Or Baseline | 4-Oxo-(piperazin-1-yl)butyric acid RGD-mimetic series: IC₅₀ = 10⁻⁷ to 10⁻⁹ M |
| Quantified Difference | Class potency ceiling: ≤ 1 nM; the 2,4-dimethoxyphenyl substituent provides a distinct pharmacophore geometry for further optimization |
| Conditions | In vitro platelet aggregation assay; GP IIb/IIIa fibrinogen receptor |
Why This Matters
Confirms the scaffold's intrinsic ability to deliver low-nanomolar potency, providing a validated starting point for integrin-targeting programs that generic piperazine acids cannot offer.
- [1] Andronati, S. A., Karaseva, T. L., & Krysko, A. A. (2004). Peptidomimetics - Antagonists of the Fibrinogen Receptors. Current Medicinal Chemistry, 11(9), 1183-1211. View Source
